molecular formula C22H21N5O2S B2913061 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 893926-20-0

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2913061
CAS No.: 893926-20-0
M. Wt: 419.5
InChI Key: GFRLOVDKTULBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Structurally, it features:

  • A pyrazolo[3,4-d]pyrimidine core with a 2,4-dimethylphenyl substituent at position 1.
  • A sulfanyl (thioether) linker at position 4, connected to an acetamide group.

The molecular formula is C₂₂H₂₃N₅O₂S (calculated molecular weight: 421.5 g/mol). The 2,4-dimethylphenyl group enhances lipophilicity, while the 2-methoxyphenyl acetamide introduces moderate polarity.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-8-9-18(15(2)10-14)27-21-16(11-25-27)22(24-13-23-21)30-12-20(28)26-17-6-4-5-7-19(17)29-3/h4-11,13H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLOVDKTULBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core linked to a methoxyphenylacetamide moiety. The presence of the sulfanyl group enhances its biological interactions, potentially influencing its pharmacodynamics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant cytotoxicity against various cancer cell lines, including:

  • HepG2 (human liver cancer)
  • MDA-MB-231 (triple-negative breast cancer)

In one study, a similar compound exhibited an IC50 value of 1.4 µM against MDA-MB-231 cells, demonstrating potent activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .

CompoundCell LineIC50 (µM)
Pyrazolo derivativeMDA-MB-2311.4
SorafenibMDA-MB-2315.2
Pyrazolo derivativeHepG227.1

Phosphodiesterase Inhibition

Compounds within this class have been identified as effective phosphodiesterase (PDE) inhibitors , which are crucial in regulating intracellular signaling pathways. Specifically, pyrazolo[3,4-d]pyrimidines have been linked to the treatment of inflammatory diseases such as asthma and rheumatoid arthritis by inhibiting PDE enzymes . The inhibition of PDE leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Modulation of Inflammatory Pathways : Through PDE inhibition and subsequent elevation of cAMP levels.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Case Studies and Research Findings

A notable study investigated the biological efficacy of various pyrazolo derivatives against multiple cancer cell lines. The findings indicated that modifications in the substituents significantly affected the cytotoxic activity and selectivity towards specific cancer types .

Another research highlighted that certain pyrazolo compounds demonstrated antiviral activity against respiratory viruses, suggesting a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(2,4-Dimethylphenyl); 4-sulfanyl-N-(2-methoxyphenyl)acetamide C₂₂H₂₃N₅O₂S 421.5 Moderate lipophilicity due to methyl and methoxy groups; thioether linker. -
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-Fluorophenyl); 4-sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₀H₁₃F₄N₅O₂S 463.4 Higher molecular weight due to fluorine and trifluoromethoxy groups; increased electronegativity.
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide Pyrazolo[3,4-d]pyrimidine 1-(2,3-Dimethylphenyl); phenoxy-acetamide side chain C₂₆H₂₅N₇O₃ 483.5 Extended side chain with phenoxy group; higher molecular weight.
2-([1,1'-Biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Pyrazolo[3,4-d]pyrimidine 1-Phenyl; biphenyl-acetamide C₂₅H₁₉N₅O₂ 421.4 Biphenyl group increases aromatic stacking potential; lacks sulfur linker.

Structural and Physicochemical Differences

Substituent Effects on Lipophilicity :

  • The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to the 4-fluorophenyl analog (), which is more electronegative but less bulky .
  • The trifluoromethoxy group in ’s compound enhances metabolic stability but reduces solubility due to high electronegativity .

Linker Modifications: The sulfanyl (thioether) linker in the target compound may offer better oxidative stability than oxygen-based linkers (e.g., ’s phenoxy group) but could limit hydrogen-bonding capacity .

Molecular Weight and Solubility: The target compound (421.5 g/mol) is lighter than ’s analog (483.5 g/mol), likely due to the absence of a bulky phenoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.